6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol
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Overview
Description
6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol is an organic compound characterized by the presence of an aminophenyl group attached to a hexane chain through a sulfanyl linkage, with a thiol group at the terminal position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol typically involves the nucleophilic substitution reaction of a halogenated hexane derivative with 4-aminothiophenol. The reaction is carried out under anhydrous conditions to prevent the oxidation of the thiol group. Common solvents used include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can form strong bonds with metal ions and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. Additionally, the aminophenyl group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methylphenyl)sulfanyl]hexane-1-thiol
- 6-[(4-Chlorophenyl)sulfanyl]hexane-1-thiol
- 6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol
Uniqueness
6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol is unique due to the presence of the aminophenyl group, which imparts distinct chemical and biological properties. The amino group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and a promising candidate for biological applications .
Properties
CAS No. |
918422-81-8 |
---|---|
Molecular Formula |
C12H19NS2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
6-(4-aminophenyl)sulfanylhexane-1-thiol |
InChI |
InChI=1S/C12H19NS2/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8,14H,1-4,9-10,13H2 |
InChI Key |
XZDBCHAEWNULQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)SCCCCCCS |
Origin of Product |
United States |
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